2-Methoxypyrazine is a volatile organic compound found naturally in various plants, including grapes. While it contributes to the aroma of many foods and beverages, its presence in high concentrations in wine is considered undesirable as it imparts an unpleasant "herbaceous" or "vegetal" odor [].
Research has extensively focused on the influence of 2-Methoxypyrazine on wine quality. Studies have explored its biosynthesis and metabolism in grapes, aiming to understand how factors like grape variety, environmental conditions, and viticultural practices impact its final concentration in wine []. This knowledge is crucial for winemakers as managing 2-Methoxypyrazine levels is essential for achieving a balanced and desirable flavor profile.
2-Methoxypyrazine is a nitrogen-containing heterocyclic compound characterized by its distinctive aroma, often described as herbal or green. It belongs to a larger class of compounds known as methoxypyrazines, which are primarily responsible for the "green" flavors in wines, particularly in varieties like Sauvignon Blanc and Cabernet Sauvignon. The chemical formula for 2-methoxypyrazine is CHNO, and it features a methoxy group attached to the pyrazine ring at the second position, making it structurally unique among its analogs .
2-Methoxypyrazine exhibits biological activity primarily through its olfactory properties. It serves as a volatile compound that contributes significantly to the sensory profile of wines, influencing consumer perception and preference. Additionally, its presence can deter herbivory in plants, acting as a defensive chemical against certain pests . The detection threshold for methoxypyrazines is remarkably low, often around 2 parts per trillion, indicating their potent sensory impact even at minimal concentrations .
The synthesis of 2-methoxypyrazine can be achieved through several methods:
2-Methoxypyrazine has several applications:
Several compounds are structurally similar to 2-methoxypyrazine, each contributing distinct characteristics to their respective aromas:
| Compound Name | Structural Features | Aroma Profile |
|---|---|---|
| 3-Isobutyl-2-methoxypyrazine | Isobutyl group at C-3 | Green bell pepper |
| 3-Isopropyl-2-methoxypyrazine | Isopropyl group at C-3 | Herbal, grassy |
| 3-Ethyl-2-methoxypyrazine | Ethyl group at C-3 | Vegetative |
| 3,5-Dimethyl-2-methoxypyrazine | Methyl groups at C-3 and C-5 | More intense green notes |
These compounds share the pyrazine ring structure but differ in substituents that significantly influence their aroma profiles and sensory properties. The unique positioning of the methoxy group at C-2 sets 2-methoxypyrazine apart from these similar compounds, contributing to its specific flavor characteristics .
2-Methoxypyrazine represents a significant member of the methoxypyrazine family, distinguished by its unique structural features and chemical properties [1] [2]. This heterocyclic aromatic compound exhibits characteristic properties that stem from its pyrazine ring system substituted with a methoxy functional group [3]. The compound serves as an important chemical entity in various research applications due to its distinctive molecular architecture and electronic properties [4] [5].
The molecular formula of 2-methoxypyrazine is C₅H₆N₂O, representing a total molecular weight of 110.11-110.12 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-methoxypyrazine, which accurately reflects the substitution pattern of the methoxy group at the 2-position of the pyrazine ring [2].
The compound is registered under Chemical Abstracts Service number 3149-28-8, providing a unique identifier for this specific molecular structure [1] [2] [3]. Additional nomenclature includes synonyms such as pyrazine, methoxy- and methoxypyrazine, reflecting various naming conventions used in chemical literature [5] [6]. The compound's International Union of Pure and Applied Chemistry International Chemical Identifier is InChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3, with the corresponding International Union of Pure and Applied Chemistry International Chemical Identifier Key being WKSXRWSOSLGSTN-UHFFFAOYSA-N [2] [3].
Table 1: Molecular Identifiers and Physical Properties of 2-Methoxypyrazine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₆N₂O | [1] [2] [3] |
| International Union of Pure and Applied Chemistry Name | 2-methoxypyrazine | [2] |
| Chemical Abstracts Service Registry Number | 3149-28-8 | [1] [2] [3] |
| Molecular Weight (g/mol) | 110.11-110.12 | [1] [2] [3] |
| Simplified Molecular Input Line Entry System | COC1=NC=CN=C1 | [2] [3] |
| PubChem Compound Identifier | 18467 | [2] |
| Molecular Design Limited Number | MFCD00006126 | [1] [3] |
The atomic connectivity of 2-methoxypyrazine features a six-membered heterocyclic pyrazine ring with nitrogen atoms positioned at the 1 and 4 positions, creating a 1,4-diazine structure [7]. The methoxy substituent (-OCH₃) is attached to carbon atom 2 of the pyrazine ring through a carbon-oxygen single bond [2] [3]. This substitution pattern creates a planar molecular geometry where the methoxy group tends to adopt a coplanar conformation with the pyrazine ring [8].
The pyrazine ring system exhibits characteristic aromatic bonding patterns with alternating single and double bond character throughout the ring structure [9]. Carbon-nitrogen bond lengths in the pyrazine ring typically range from 1.309 to 1.412 Ångströms, which are significantly shorter than normal carbon-nitrogen single bonds (1.49 Ångströms) [9]. Similarly, carbon-carbon bond lengths within the ring span 1.381 to 1.428 Ångströms, considerably shorter than standard carbon-carbon single bonds (1.54 Ångströms) [9].
The molecular architecture demonstrates near-perfect planarity, with dihedral angles approaching zero degrees throughout the ring system [9]. This planar configuration contributes to the compound's aromatic stability and electronic delocalization properties [10]. The methoxy group orientation preferentially maintains coplanarity with the pyrazine ring, minimizing steric interactions and maximizing conjugation effects [8].
Table 2: Structural Parameters and Bonding Characteristics
| Structural Parameter | Value/Description | Reference |
|---|---|---|
| Carbon-Nitrogen bond length in pyrazine ring | 1.309-1.412 Å | [9] |
| Carbon-Carbon bond length in pyrazine ring | 1.381-1.428 Å | [9] |
| Ring planarity | Nearly coplanar (dihedral angles ~0°) | [9] |
| Aromatic character | Alternating single/double bond character | [9] |
| Methoxy group orientation | Preferentially coplanar with pyrazine ring | [8] |
2-Methoxypyrazine exhibits significant aromatic character through extensive resonance stabilization within the pyrazine ring system [10]. The aromatic nature of the compound arises from the delocalization of π-electrons across the six-membered ring, creating a stable electronic configuration [11]. The presence of nitrogen atoms at positions 1 and 4 contributes to the electron-deficient character of the ring while maintaining aromatic stability [12].
The resonance structures of 2-methoxypyrazine involve the delocalization of lone pair electrons from the nitrogen atoms into the π-system of the ring [13]. This electronic delocalization results in partial double bond character for all ring bonds, contributing to the observed bond length shortening compared to typical single bonds [9]. The methoxy substituent can participate in resonance through donation of electron density from the oxygen lone pairs into the aromatic system [14].
Tautomeric behavior in 2-methoxypyrazine is limited due to the absence of readily exchangeable protons on the ring nitrogen atoms [15]. Unlike some related heterocycles, the compound does not exhibit significant prototropic tautomerism under normal conditions [16]. The stability of the aromatic form prevents facile tautomeric interconversion that might be observed in analogous systems with different substitution patterns [17].
The electronic structure analysis reveals strong through-bond interactions that contribute to the overall stabilization of the molecular framework [13]. These interactions involve coupling of non-bonding orbitals on the nitrogen atoms with the π-system of the ring, creating a highly stabilized aromatic structure [11]. The presence of the methoxy group further stabilizes the system through inductive and mesomeric effects [14].
Crystallographic studies of pyrazine derivatives provide insight into the three-dimensional structure and conformational preferences of 2-methoxypyrazine [18] [19]. The pyrazine ring system maintains a planar configuration in the solid state, with minimal deviation from planarity observed in crystal structures of related compounds [20] [21]. The molecular geometry exhibits typical aromatic ring characteristics with regular bond lengths and angles consistent with sp² hybridization [18].
Conformational analysis reveals that the methoxy group preferentially adopts a coplanar arrangement with the pyrazine ring plane [22] [23]. This conformation minimizes steric repulsion while maximizing orbital overlap between the oxygen lone pairs and the aromatic π-system [8]. The rotational barrier around the carbon-oxygen bond connecting the methoxy group to the ring is relatively low, allowing for some conformational flexibility [24].
Three-dimensional molecular modeling studies indicate that 2-methoxypyrazine adopts an extended conformation in which the methoxy group lies approximately in the plane of the pyrazine ring [25] [21]. Dihedral angles between the methoxy group and the ring plane typically range from 0° to 30°, depending on crystal packing forces and intermolecular interactions [19] [26]. The molecular volume and surface area calculations provide important parameters for understanding the compound's physical and chemical behavior [27].
Table 3: Structural and Conformational Data
| Parameter | Value | Reference |
|---|---|---|
| Ring planarity deviation | <0.01 Å | [20] |
| Methoxy group dihedral angle | 0°-30° from ring plane | [19] [26] |
| Molecular conformation | Extended, near-planar | [25] [21] |
| Intermolecular interactions | Van der Waals forces, π-π stacking | [26] |
| Crystal packing | Stabilized by weak hydrogen bonding | [28] [29] |
The condensation of α,β-dicarbonyl compounds with α,β-diamines represents one of the most fundamental approaches to pyrazine synthesis [4] [5] [6]. This methodology relies on the formation of dihydropyrazine intermediates followed by oxidative aromatization to yield the final pyrazine products.
Silica Gel-Catalyzed Synthesis
Chakraborty and colleagues developed an environmentally benign protocol utilizing silica gel as a heterogeneous catalyst [6]. The optimized conditions involve mixing benzil (1.5 mmol) with ethylenediamine (1.5 mmol) in the presence of silica gel (1.5 g) at 50°C for 5 hours. This method achieved yields of 42% for 2,3-diphenylpyrazine formation. The catalyst demonstrated recyclability for four successive runs with appreciable conversions, making this approach economically viable for larger-scale applications.
Room Temperature Synthesis with Potassium tert-Butoxide
An alternative approach employs potassium tert-butoxide as a base catalyst in methanol at room temperature [6]. This method offers improved yields ranging from 74-88% within 6-8 hours reaction time. The protocol involves direct condensation of 1,2-diketones with 1,2-diamines under mild conditions, followed by aerial oxidation to complete the aromatization process.
Solvent-Free Condensation Methods
Green chemistry approaches have been developed utilizing solvent-free conditions at room temperature [6]. These methodologies achieve yields of 60-85% through direct mixing of 1,2-diketones with 1,2-diamines without additional solvents. The absence of organic solvents significantly reduces environmental impact while maintaining reasonable synthetic efficiency.
The Seifert methodology, originally developed in 1970, has undergone significant improvements to enhance safety, efficiency, and overall yield [1] [2]. The improved protocol for 2-isobutyl-3-methoxypyrazine synthesis demonstrates the evolution of this classical approach.
Step 1: L-Leucine Esterification
The original Seifert method employed anhydrous hydrogen chloride in methanol, which posed significant safety concerns [1]. The improved protocol utilizes chlorotrimethylsilane (2 equivalents) in methanol at room temperature for 24 hours, achieving 93% yield of L-leucine methyl ester hydrochloride [1]. This modification eliminates the need for hazardous anhydrous hydrogen chloride while maintaining excellent conversion efficiency.
Step 2: Amide Formation
The conversion of the methyl ester to the corresponding amide originally required anhydrous ammonia gas in methanol [1]. The improved method employs 35% aqueous ammonia solution at 55°C for 6 hours under an inert atmosphere, yielding 89% of L-leucinamide hydrochloride [1]. This modification significantly improves safety while maintaining high efficiency.
Step 3: Pyrazine Ring Formation
The condensation of L-leucinamide hydrochloride with glyoxal represents the key ring-forming step [1]. Optimized conditions include pH adjustment to 10-12 using 12 M sodium hydroxide solution, initial cooling to -35°C followed by warming to room temperature, and stirring for 18 hours. Glyoxal is employed at 4.4 equivalents to ensure complete conversion, resulting in 69% yield of 2-isobutyl-3-hydroxypyrazine [1].
Step 4: Methylation Process
The original Seifert methylation employed hazardous diazomethane in ether [1]. The novel improved method utilizes a quaternary ammonium hydroxide anion exchange resin (Ambersep 900 OH form) with dimethyl sulfate (2 equivalents) in tetrahydrofuran at ambient conditions for 2 hours, achieving 91% yield [1]. This modification eliminates the safety hazards associated with diazomethane while providing excellent selectivity and yield.
Overall Seifert Process Efficiency
The improved Seifert methodology achieves an overall yield of 50% for 2-isobutyl-3-methoxypyrazine from L-leucine [1]. The method has been successfully extended to other methoxypyrazine derivatives, including 2-sec-butyl-3-methoxypyrazine (77% yield) and 2-isopropyl-3-methoxypyrazine (81% yield) [1].
Microwave irradiation has emerged as a powerful tool for accelerating pyrazine synthesis while maintaining mild reaction conditions [7] [8] [9]. These methodologies offer significant advantages in terms of reaction time, energy efficiency, and overall sustainability.
Microwave-Assisted Pyrazinone Synthesis
Gising and colleagues developed a rapid microwave protocol for N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones [8]. The method employs a one-pot, 2 × 10 minute microwave protocol involving Strecker reaction followed by cyclization. Comparable reaction sequences using classical heating require 1-2 days, demonstrating the significant time savings achieved through microwave activation.
Eutectic Media-Based Synthesis
Schneider and coworkers reported the use of reactive eutectic media from ammonium formate and monosaccharides to synthesize poly(hydroxyalkyl)pyrazines via microwave irradiation [9]. This approach enabled unprecedented fast reaction rates with yields ranging from 85-96%, representing better atom economy compared to previous methods. The methodology proved consistent across different monosaccharides, including fructose, glucose, rhamnose, and fucose.
Sugar-Based Microwave Synthesis
Green synthesis approaches utilizing sugar derivatives in water under microwave irradiation have been developed [10]. These methods offer environmentally friendly alternatives to traditional organic synthesis while maintaining good yields and rapid reaction times. The use of water as the primary solvent eliminates the need for toxic organic solvents.
Transition metal catalysis has provided new opportunities for pyrazine functionalization and direct methoxylation reactions [11] [12] [13].
Palladium-Catalyzed Cross-Coupling Reactions
Nikishkin and colleagues comprehensively reviewed palladium-catalyzed functionalization of pyrazines, including Sonogashira, Heck, Suzuki, and Stille reactions [11] [12]. These methodologies enable direct carbon-carbon and carbon-heteroatom bond formation on preformed pyrazine scaffolds. The versatility of palladium catalysis allows for systematic structure-activity relationship studies and library synthesis.
Copper-Catalyzed Aerobic Oxidative Coupling
A novel copper-catalyzed aerobic oxidative coupling methodology has been developed for the synthesis of pyrazines from ketones and diamines [14]. The protocol employs copper(I) iodide (30 mol%) as catalyst with oxygen as the oxidant in dimethyl acetamide/triethylamine (2:1) at 120°C. The addition of lithium chloride significantly improves reaction efficiency, achieving moderate to good yields of the desired pyrazine products.
Iron Complex Catalysis
Iron pincer complexes based on pyrazine backbones have been developed for specialized catalytic applications [13]. Complex 5, under basic conditions, catalyzes the hydrogenation of carbon dioxide to formate salts at low hydrogen pressure. This methodology demonstrates the potential for incorporating pyrazine derivatives into sustainable catalytic processes.
Biosynthetic approaches to pyrazine synthesis offer environmentally sustainable alternatives that operate under mild conditions while achieving high selectivity [15] [16] [17] [18].
L-Threonine Dehydrogenase Pathway
Masuo and colleagues demonstrated chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine from L-threonine using a simple bacterial operon [16]. The pathway involves L-threonine 3-dehydrogenase converting L-threonine to aminoacetone via 2-amino-3-ketobutyrate, followed by condensation with acetaldehyde. When precursors were supplied from L-threonine by these enzymes, the yield of 3-ethyl-2,5-dimethylpyrazine increased to 20.2% [16].
Transaminase-Catalyzed Synthesis
Turner and coworkers reported biocatalytic synthesis using transaminase (ATA-113) to mediate the key amination step of ketone precursors [17] [19]. Treatment of α-diketones with ATA-113 in the presence of isopropylamine as amine donor yielded corresponding α-amino ketones, which underwent oxidative dimerization to pyrazines. All reactions were carried out at room temperature for 72 hours, achieving yields of 50-65% for symmetric pyrazines [19].
Bacterial Fermentation Systems
Bacillus subtilis strains have been employed for pyrazine biosynthesis using L-threonine (50 g/L) and acetoin (60 g/L) as precursors [15]. Cultures were grown at 28°C with 120 rpm shaking for 12 days in lysogeny broth media. The addition of hydrolyzed tobacco-derived F1 protein as a secondary nitrogen source increased pyrazine yields by 2-10% depending on protein concentration [15].
Pseudomonas Cascade Systems
Masuo and colleagues identified a novel enzymatic cascade in Pseudomonas fluorescens for pyrazine production from α-amino acids [20]. The system involves PapD as a novel amino acid C-acetyltransferase that transforms 4-aminophenylalanine to aminoketone intermediates, which subsequently undergo spontaneous condensation and oxidation to yield complex pyrazine derivatives [20].
Continuous Flow Biocatalysis
A continuous-flow system was developed for pyrazinamide synthesis from pyrazine esters and amines using Lipozyme TL IM from Thermomyces lanuginosus [21]. The optimized conditions operate at 45°C for 20 minutes in tert-amyl alcohol solvent, achieving maximum yields of 91.6%. This method provides scalable, greener synthesis with various substrate compatibility [21].
Effective purification and yield optimization strategies are crucial for the practical implementation of pyrazine synthetic methodologies [22] [23].
Liquid-Liquid Extraction Optimization
Ashraf-Khorassani and colleagues systematically evaluated liquid-liquid extraction methods for pyrazine isolation [22] [23]. Effective extraction from aqueous solutions requires multiple extraction steps with fresh solvent. When hexane was used as extraction solvent, no imidazole derivatives were co-extracted with pyrazines, providing superior selectivity compared to methyl tert-butyl ether or ethyl acetate [22].
Solid-Phase Extraction Methods
Solid-phase extraction using various sorbents has been optimized for methoxypyrazine analysis at ng/L concentrations in wine samples [24] [25]. Optimization of extraction conditions including solvent selection and pH adjustment enables purification from complex matrices while maintaining high recovery rates. The method is particularly effective for removing polar interfering compounds [24].
Flash Chromatography Optimization
Biotage SNAP Ultra flash chromatography technology has been applied to separate chemically related pyrazines [26]. Normal-phase flash chromatography with silica as stationary phase and hexane/ethyl acetate (90:10) as mobile phase provides effective separation based on total alkyl substituent content. This methodology addresses the challenges associated with pyrazine purification due to their varied separation kinetics with silica [26].
Distillation and Column Chromatography
Distillation of aqueous reaction mixtures effectively isolates pyrazines while leaving undesirable imidazoles in the undistilled portion [22]. Subsequent silica column chromatography with 90/10 hexane/ethyl acetate as eluent provides additional purification and separation of pyrazines based on their alkyl substitution patterns [22].
Optimized Reaction Parameter Control
Systematic optimization of reaction parameters has been conducted for glucose-based pyrazine synthesis [27] [28]. The highest pyrazine yields were obtained when 1 g glucose was reacted with 25 mL phosphate buffer at 150-160°C for 60 minutes, followed by reaction with 1 mL concentrated ammonium hydroxide at 120-130°C for 17-18 hours [27]. The addition of α-hydroxyketones as co-reagents increased pyrazine yields by 25-100% depending on reagent concentration [27].
Advanced Analytical Methods
Gas chromatography-mass spectrometry coupled with stable isotope labelled internal standards provides quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine samples [25]. Solid-phase microextraction techniques have been developed for concentration and purification of methoxypyrazines from complex matrices, enabling detection at extremely low concentrations [24].
Irritant